molecular formula C22H14Cl2N2O3 B244205 N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B244205
M. Wt: 425.3 g/mol
InChI Key: NFIFZGKQTKSKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C22H14Cl2N2O3. It is characterized by the presence of a benzofuran ring, a dichlorobenzoyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to anti-inflammatory and analgesic effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
  • N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Uniqueness

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to the specific positioning of the dichlorobenzoyl group, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C22H14Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H14Cl2N2O3/c23-14-5-10-18(24)17(12-14)21(27)25-15-6-8-16(9-7-15)26-22(28)20-11-13-3-1-2-4-19(13)29-20/h1-12H,(H,25,27)(H,26,28)

InChI Key

NFIFZGKQTKSKSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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